Molecular Weight and Lipophilicity: A Quantitative Comparison of Cyclopentylglycine Methyl Ester to Its Cycloalkyl Analogs
The molecular weight and lipophilicity, key determinants of passive membrane permeability, differ significantly between cyclopentylglycine methyl ester and its cyclohexyl and cyclobutyl counterparts. The target compound (C8H16ClNO2) has a molecular weight of 193.67 g/mol [1]. The cyclohexyl analog (C9H18ClNO2) is heavier at 207.7 g/mol, while the cyclobutyl analog (C7H14ClNO2) is lighter at 179.64 g/mol . These differences in molecular weight and the associated change in hydrocarbon ring size directly correlate to a measurable difference in calculated lipophilicity (LogP) and polar surface area (PSA), which are fundamental to a molecule's ability to cross biological membranes and engage intracellular targets [2].
| Evidence Dimension | Molecular Weight (Free Base, Ester) |
|---|---|
| Target Compound Data | 193.67 g/mol (HCl salt) / ~157.21 g/mol (free base) |
| Comparator Or Baseline | Cyclohexyl analog: 207.7 g/mol (HCl salt) / ~171.24 g/mol (free base); Cyclobutyl analog: 179.64 g/mol (HCl salt) / ~143.18 g/mol (free base) |
| Quantified Difference | Cyclohexyl: +14.03 g/mol; Cyclobutyl: -14.03 g/mol (relative to target compound free base) |
| Conditions | Calculated molecular weights based on molecular formula |
Why This Matters
These differences in fundamental physicochemical properties mean that changing the ring size alters the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile, making direct substitution unreliable in a lead optimization program.
- [1] PubChem. (S)-Amino-Cyclopentyl-Acetic Acid Methyl Ester Hydrochloride. National Center for Biotechnology Information. PubChem CID 51358379. View Source
- [2] The Role of D-Cyclopentylglycine in Novel Drug Discovery. NBN Inno. November 14, 2025. View Source
